Cas no 1567984-22-8 ((1R)-1-(3-bromopyridin-2-yl)ethan-1-ol)

(1R)-1-(3-Bromopyridin-2-yl)ethan-1-ol is a chiral brominated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration makes it a valuable intermediate for enantioselective reactions, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals. The presence of both a hydroxyl group and a bromine atom on the pyridine ring offers versatile reactivity for further functionalization, including nucleophilic substitutions or cross-coupling reactions. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its structural features make it particularly useful in asymmetric synthesis and ligand design, where precise stereochemistry is critical.
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol structure
1567984-22-8 structure
Product name:(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
CAS No:1567984-22-8
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD26860016
CID:5245936

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinemethanol, 3-bromo-α-methyl-, (αR)-
    • (R)-1-(3-Bromopyridin-2-yl)ethan-1-ol
    • (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
    • MDL: MFCD26860016
    • Inchi: 1S/C7H8BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1
    • InChI Key: XEBDEXIOOONSJK-RXMQYKEDSA-N
    • SMILES: [C@@H](C1N=CC=CC=1Br)(O)C

(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-253617-5.0g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
5.0g
$3105.0 2023-03-01
Enamine
EN300-253617-5g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
5g
$2802.0 2023-09-14
Enamine
EN300-253617-10g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
10g
$3524.0 2023-09-14
Enamine
EN300-253617-0.5g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
0.5g
$1027.0 2023-03-01
Enamine
EN300-253617-10.0g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
10.0g
$4606.0 2023-03-01
Enamine
EN300-253617-0.05g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
0.05g
$900.0 2023-03-01
Enamine
EN300-253617-1.0g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
1.0g
$1070.0 2023-03-01
Enamine
EN300-253617-1g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
1g
$1068.0 2023-09-14
Enamine
EN300-253617-0.1g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
0.1g
$943.0 2023-03-01
Enamine
EN300-253617-0.25g
(1R)-1-(3-bromopyridin-2-yl)ethan-1-ol
1567984-22-8
0.25g
$985.0 2023-03-01

Additional information on (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol

Introduction to (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol (CAS No. 1567984-22-8)

The compound (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol, identified by the CAS number 1567984-22-8, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of a brominated pyridine ring and an enantiomerically pure alcohol moiety, make it a valuable scaffold for further chemical modifications and biological evaluations.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyridine-based compounds for their therapeutic potential. Pyridines are heterocyclic aromatic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents such as bromine atoms can further enhance the pharmacological profile of these molecules by influencing their binding affinity and metabolic stability. The enantiomeric purity of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol is particularly noteworthy, as it ensures that the compound behaves predictably in biological systems, minimizing the risk of unwanted side effects.

The synthesis of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol involves sophisticated organic chemistry techniques that require precise control over reaction conditions and stereochemistry. The use of chiral auxiliaries or catalysts is often employed to achieve the desired enantiomeric purity. This compound has been studied in various synthetic pathways, including cross-coupling reactions and nucleophilic substitutions, which highlight its versatility as a building block for more complex molecules.

One of the most compelling aspects of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol is its potential application in the development of novel therapeutic agents. Recent studies have demonstrated its efficacy in inhibiting specific enzymatic targets associated with various diseases. For instance, research has shown that derivatives of this compound can modulate kinases and other signaling proteins involved in cancer progression. Additionally, its ability to interact with biological receptors suggests that it may have applications in treating neurological disorders and inflammatory conditions.

The bromine atom in the 3-position of the pyridine ring plays a crucial role in determining the reactivity and selectivity of (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol. This substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions, which are widely used in drug discovery to create complex molecular architectures. Such reactions can introduce additional pharmacophores or improve metabolic stability, making this compound an attractive candidate for medicinal chemistry campaigns.

In addition to its synthetic utility, (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol has been investigated for its potential role in materials science. Pyridine derivatives are known to exhibit interesting electronic properties, making them suitable for applications in organic electronics and sensors. The bromine substituent can further tailor these properties by influencing electron delocalization and charge transport mechanisms.

The enantiomeric purity of this compound is also significant from a regulatory perspective. Regulatory agencies such as the FDA and EMA emphasize the importance of enantiopurity in drug development due to the potential differences in pharmacokinetics and toxicology between enantiomers. Therefore, methods for achieving high enantiomeric purity are critical for ensuring the safety and efficacy of pharmaceutical products.

Advances in analytical techniques have enabled researchers to more accurately characterize and quantify the enantiomeric purity of complex molecules like (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol. Techniques such as chiral HPLC (high-performance liquid chromatography), circular dichroism (CD) spectroscopy, and NMR (nuclear magnetic resonance) spectroscopy provide valuable insights into the stereochemical configuration and purity of these compounds.

The future prospects for (1R)-1-(3-bromopyridin-2-yl)ethan-1-ol are promising, with ongoing research exploring its potential applications in various fields. As our understanding of molecular interactions continues to evolve, this compound is likely to play a pivotal role in the discovery and development of new drugs and materials.

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